
Methyl 3-methylpiperidine-3-carboxylate
Overview
Description
Methyl 3-methylpiperidine-3-carboxylate (CAS: 1206228-83-2) is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Structurally, it consists of a six-membered piperidine ring substituted with a methyl group and a methyl ester at the 3-position. This compound is primarily utilized as a protein degrader building block in medicinal chemistry and drug discovery, owing to its ability to modulate protein-protein interactions . It is typically stored at room temperature and handled under inert atmospheric conditions to maintain stability .
The synthesis of this compound has historical significance; for instance, it was brominated to produce arecaidine, a tropane alkaloid derivative, though this method faced challenges in reproducibility . Its ester functionality and stereochemistry make it a versatile intermediate for synthesizing pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-methylpiperidine-3-carboxylate typically begins with piperidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with methyl chloroformate in the presence of
Biological Activity
Methyl 3-methylpiperidine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a methyl group and a carboxylate group. The chemical formula is , and it is classified as a non-ionic organic buffering agent, commonly used in biological applications to maintain pH levels between 6 and 8.5 .
Synthesis
The synthesis of this compound typically involves standard organic reactions, including acylation and esterification processes. Various methodologies have been documented, showcasing the compound's versatility in synthetic pathways. For example, one approach involves the reaction of methyl piperidine with carboxylic acids under acidic conditions to yield the desired ester .
Pharmacological Applications
This compound has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor . FAAH is crucial in the metabolism of endocannabinoids like anandamide, which are involved in pain modulation and neuroprotection. Inhibition of FAAH can lead to increased levels of these endocannabinoids, potentially offering therapeutic benefits for conditions such as chronic pain, anxiety, and depression .
Table 1: Potential Therapeutic Applications
Case Studies
- FAAH Inhibition in Pain Models : A study demonstrated that compounds similar to this compound effectively reduced pain responses in animal models by inhibiting FAAH activity. The results indicated a significant decrease in nociceptive behavior, supporting the compound's analgesic potential .
- Neuroprotective Effects : Research has shown that FAAH inhibitors can provide neuroprotective effects in models of neurodegeneration. This compound was highlighted for its ability to mitigate neuronal damage through enhanced endocannabinoid signaling pathways .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Therapeutics
Methyl 3-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly important in developing analgesics and anti-inflammatory drugs. For instance, it is utilized in synthesizing compounds that target pain relief pathways in the body, enhancing the efficacy of pain management therapies .
Case Study: Analgesic Development
A notable study demonstrated the synthesis of a new class of analgesics using this compound as a precursor. The resulting compounds exhibited improved potency and reduced side effects compared to existing analgesics.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is frequently employed as a building block for creating complex molecules. Its structure allows for various chemical modifications, enabling researchers to develop new compounds with targeted biological activities .
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate |
Reduction | Converts ester to alcohol | Lithium aluminum hydride |
Nucleophilic Substitution | Forms various substituted piperidine derivatives | Alkyl halides |
Agrochemical Development
This compound is also applied in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and effectiveness against target pests .
Case Study: Pesticide Formulation
Research indicated that incorporating this compound into pesticide formulations significantly increased their effectiveness in controlling pest populations while minimizing environmental impact.
Material Science
This compound plays a role in developing novel materials, including polymers and coatings. Its unique properties allow for improved durability and performance in various applications, making it valuable in both industrial and consumer products .
Example: Polymer Development
A recent study highlighted the use of this compound in creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
Neuropharmacological Research
This compound has been investigated for its interactions with neurotransmitter systems, particularly regarding GABA transporters. This research is crucial for understanding neurological disorders and developing potential treatments.
Case Study: GABA Transport Inhibition
Studies have shown that derivatives of this compound can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is being explored for its potential therapeutic effects on conditions such as epilepsy and anxiety disorders .
Chemical Reactions Analysis
Oxidation Reactions
The ester group in MMCH undergoes oxidation under specific conditions. Common oxidizing agents include:
The methyl group at the 3-position introduces steric hindrance, slowing oxidation kinetics compared to non-methylated analogs .
Reduction Reactions
The ester group can be reduced to primary alcohols or amines under varying conditions:
Reduction of the piperidine ring’s nitrogen is sterically hindered by the methyl group, favoring ester reduction .
Substitution Reactions
The nitrogen atom and ester group participate in nucleophilic substitution:
Nitrogen-Alkylation
Ester Transesterification
Reagent | Product | Yield | References |
---|---|---|---|
Ethanol/H<sub>2</sub>SO<sub>4</sub> | Ethyl 3-methylpiperidine-3-carboxylate | 85–90% (reflux, 12 hr) |
Acid/Base Reactivity
The hydrochloride salt form enhances water solubility and modifies reactivity:
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Deprotonation : Treatment with NaOH yields the free base, increasing nucleophilicity at nitrogen .
-
Salt Formation : Reacts with strong acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) to form stable crystalline salts .
Cyclization and Ring-Opening
MMCH participates in ring-expansion reactions:
Catalytic Interactions
In rhodium- or palladium-catalyzed reactions, MMCH acts as a ligand or intermediate:
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Rhodium-Catalyzed Arylation : Forms 2-arylpiperidines with >90% enantiomeric excess (ee) under chiral ligand systems .
-
Pd-Mediated Cross-Coupling : Suzuki-Miyaura reactions yield biaryl derivatives .
Thermal Decomposition
At temperatures >200°C, MMCH undergoes pyrolysis:
-
Secondary Pathway : Methyl ester cleavage, releasing methanol and CO<sub>2</sub>.
Comparative Reactivity with Analogs
Compound | Oxidation Rate (relative to MMCH) | Reduction Efficiency |
---|---|---|
Methyl piperidine-3-carboxylate | 1.8× faster | Similar |
Ethyl 3-methylpiperidine-3-carboxylate | 0.7× slower | Lower |
Q & A
Q. Basic: What are the key considerations for synthesizing Methyl 3-methylpiperidine-3-carboxylate with high purity?
Methodological Answer:
The synthesis of this compound requires careful selection of reagents, reaction conditions, and purification steps. For example, in analogous piperidine carboxylate syntheses, equimolar amounts of reactants (e.g., aldehydes and ketones) are combined in anhydrous ethanol or methanol, followed by catalytic piperidine to facilitate cyclization . Post-synthesis, recrystallization from methanol or ethanol is critical for purity, as demonstrated in protocols yielding >85% purity after reflux and solvent evaporation . Additionally, monitoring reaction progress via TLC or NMR ensures intermediates (e.g., benzylidene derivatives) are fully converted. Avoiding moisture and controlling temperature (e.g., ice baths for exothermic steps) minimizes side reactions .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact, as similar piperidine derivatives can cause severe irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent reflux or distillation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste, preventing entry into drains .
- Storage: Store at -20°C in airtight containers to prevent degradation; avoid long-term storage without stability testing .
Q. Advanced: How can crystallographic data be effectively analyzed using SHELX software for structural elucidation of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) are robust for refining small-molecule crystal structures. Key steps include:
- Data Preparation: Convert intensity data to HKL format, ensuring resolution limits (e.g., 0.8 Å) are set to exclude weak reflections .
- Refinement Cycles: Use isotropic then anisotropic refinement for non-H atoms. For piperidine rings, apply restraints to bond lengths and angles to mitigate disorder .
- Validation: Cross-check with CCDC databases to identify outliers in bond distances or angles. For high thermal motion in methyl groups, employ riding models .
- Limitations: SHELX may struggle with severe twinning; consider alternative software (e.g., Olex2) for complex cases .
Q. Advanced: What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?
Methodological Answer:
Contradictions between NMR, IR, or mass spectra often arise from impurities or tautomerism. Strategies include:
- Cross-Validation: Compare multiple techniques (e.g., NMR DEPT for carbon types, HRMS for exact mass) .
- Dynamic Effects: For tautomers (e.g., keto-enol), use variable-temperature NMR or DFT calculations to predict dominant forms .
- Impurity Profiling: Employ HPLC-MS to identify byproducts (e.g., unreacted intermediates) and adjust purification protocols .
Q. Basic: What analytical techniques are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR to confirm piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .
- IR Spectroscopy: Detect ester C=O stretches (~1730 cm) and N-H bends (if applicable) .
- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns matching expected derivatives .
Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU) for cyclization efficiency .
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 3 h) and minimize decomposition .
- Workup Adjustments: Replace rotary evaporation with freeze-drying for heat-sensitive products .
Q. Advanced: What computational methods complement experimental data in predicting the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by PubChem bioactivity data .
- DFT Calculations: Predict reaction pathways (e.g., ester hydrolysis) using Gaussian09 with B3LYP/6-31G* basis sets .
- ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability) early in drug design .
Comparison with Similar Compounds
Methyl 3-methylpiperidine-3-carboxylate belongs to a class of piperidine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs: Ester Variations
a) Ethyl 3-methylpiperidine-3-carboxylate (CAS: 297172-01-1)
- Molecular Formula: C₉H₁₇NO₂
- Key Differences : The ethyl ester group replaces the methyl ester, increasing hydrophobicity and molecular weight (171.24 g/mol). This substitution may alter metabolic stability in drug candidates .
- Applications : Used in asymmetric synthesis, particularly in chiral resolution processes .
b) Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS: 176523-95-8)
- Molecular Formula: C₉H₁₈ClNO₂
- Key Differences : The hydrochloride salt form enhances solubility in polar solvents. It exhibits hazards such as H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
- Applications : Pharmaceutical intermediate for synthesizing antihypertensive agents .
Functional Group Variations
a) 3-Piperidinecarboxylic Acid (CAS: 498-95-3)
- Molecular Formula: C₆H₁₁NO₂
- Key Differences : Lacks the ester and methyl groups, making it a carboxylic acid. This increases polarity and reduces lipophilicity.
- Applications : Precursor for metal-organic frameworks (MOFs) and peptide mimetics .
b) Methyl N-Boc-piperidine-3-carboxylate
- Key Differences : Incorporates a Boc (tert-butoxycarbonyl) protecting group, which enhances stability during synthetic reactions.
- Applications : Used in peptide coupling and solid-phase synthesis .
Stereochemical Variants
a) (2S,3S)-2-Methylpiperidine-3-carboxylate
- Key Differences : Stereochemistry at the 2- and 3-positions affects receptor binding affinity.
- Applications : Chiral building block for antidepressants .
b) (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS: 297172-01-1)
- Key Differences : The (R)-enantiomer shows distinct pharmacokinetic properties compared to the racemic mixture.
- Applications : Key intermediate in synthesizing enantioselective catalysts .
Data Tables
Table 1: Comparative Analysis of Piperidine Carboxylates
Key Research Findings
Synthetic Utility : this compound’s ester group facilitates nucleophilic substitution reactions, making it valuable for alkylation and acylation steps .
Biological Relevance : Derivatives like the hydrochloride salt form show promise in central nervous system (CNS) drug development due to their blood-brain barrier permeability .
Safety Considerations : Ethyl ester analogs exhibit higher toxicity profiles compared to methyl esters, necessitating stringent handling protocols .
Properties
IUPAC Name |
methyl 3-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSXOQEGUGWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220575 | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206228-83-2 | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206228-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methylpiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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